Product packaging for 2-Amino-2-methylpropanenitrile(Cat. No.:CAS No. 19355-69-2)

2-Amino-2-methylpropanenitrile

Cat. No.: B028548
CAS No.: 19355-69-2
M. Wt: 84.12 g/mol
InChI Key: JQULXIOYDDCNGR-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropanenitrile (CAS 19355-69-2) is a valuable organic compound with the molecular formula C₄H₈N₂ and a molecular weight of 84.12. This nitrile serves as a key synthetic intermediate and versatile building block in organic chemistry and pharmaceutical research. Its structure, featuring both an amino and a nitrile functional group on the same carbon atom, allows for its use in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. Researchers value this compound for its role in chemical synthesis, where the nitrile group can be further modified into other functional groups such as carboxylic acids or amines, thereby extending the carbon chain and complexity of the target molecule. As an intermediate, it contributes to the growing market for specialty chemicals and is essential in the development of new pharmaceutical formulations. Handling and Storage: This product requires careful handling. It is classified with the signal word 'Danger' and has hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). For optimal stability, store in a cool, dark place under an inert atmosphere, preferably in a freezer at -20°C . Please Note: This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2 B028548 2-Amino-2-methylpropanenitrile CAS No. 19355-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methylpropanenitrile
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InChI

InChI=1S/C4H8N2/c1-4(2,6)3-5/h6H2,1-2H3
Source PubChem
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InChI Key

JQULXIOYDDCNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
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DSSTOX Substance ID

DTXSID0027804
Record name 2-Amino-2-methylpropionitrile
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Molecular Weight

84.12 g/mol
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Physical Description

Liquid
Record name Propanenitrile, 2-amino-2-methyl-
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CAS No.

19355-69-2
Record name 2-Amino-2-methylpropanenitrile
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Record name 2-Amino-2-methylpropionitrile
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Record name Propanenitrile, 2-amino-2-methyl-
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Record name 2-Amino-2-methylpropionitrile
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Record name 2-amino-2-methylpropiononitrile
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Record name 2-AMINO-2-METHYLPROPIONITRILE
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Synthetic Methodologies for 2 Amino 2 Methylpropanenitrile and Its Derivatives

Established Synthetic Routes for 2-Amino-2-methylpropanenitrile

The traditional methods for synthesizing this compound are well-documented and widely practiced in both laboratory and industrial settings. These routes are valued for their reliability and are based on fundamental organic reactions.

Strecker Synthesis Applications for this compound

The Strecker synthesis, a classic method for producing α-amino acids, is readily adapted for the synthesis of α-aminonitriles like this compound. nrochemistry.comorganic-chemistry.orgwikipedia.orgck12.org This one-pot, three-component reaction is both economical and efficient for creating racemic mixtures of these compounds. nih.gov The synthesis begins with the reaction of a ketone, in this case, acetone (B3395972), with ammonia (B1221849) and a cyanide source. nrochemistry.com

The general mechanism involves two key steps:

Imine Formation: Acetone reacts with ammonia to form an imine intermediate. nrochemistry.com

Cyanide Addition: A nucleophilic cyanide ion then attacks the imine, resulting in the formation of the α-aminonitrile. nrochemistry.comwikipedia.org

While highly toxic hydrogen cyanide (HCN) can be used, safer alternatives like potassium cyanide (KCN) or sodium cyanide (NaCN) are often employed in buffered aqueous solutions. nrochemistry.com The resulting this compound can be further hydrolyzed to produce the corresponding α-amino acid. nrochemistry.comorganic-chemistry.orgck12.org

Reactions Involving Acetone and Cyanide Sources

A common and direct method for producing this compound involves the reaction of acetone with a cyanide source, such as potassium cyanide or sodium cyanide. chemicalbook.comchemicalbook.comguidechem.com This reaction is a fundamental step in several synthetic pathways. For instance, in the presence of an ammonium (B1175870) salt like ammonium chloride, acetone and sodium cyanide react to form the aminonitrile. chemicalbook.com

A typical procedure involves adding a solution of sodium cyanide to a cooled mixture of acetone and ammonium chloride in a water-ether solvent system. chemicalbook.com The temperature is carefully controlled to manage the exothermic nature of the reaction. The resulting aminonitrile is then extracted and can be used in subsequent steps or converted to its hydrochloride salt. chemicalbook.com

Ammoniation of 2-Methyl-2-hydroxypropionitrile

Another established route to this compound is through the ammoniation of 2-methyl-2-hydroxypropionitrile (also known as acetone cyanohydrin). guidechem.comprepchem.com This process involves reacting acetone cyanohydrin with ammonia. prepchem.com The hydroxyl group of the cyanohydrin is replaced by an amino group to yield the desired product.

This reaction can be carried out under various conditions, including in the presence of a catalyst. skuld.com The crude this compound obtained from this reaction can then be purified, for example, by distillation. prepchem.com This method is significant as it provides a pathway from acetone and hydrogen cyanide (which form acetone cyanohydrin) to the target aminonitrile. prepchem.com

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry has driven the development of more sophisticated methods for preparing derivatives of this compound, focusing on aspects like stereoselectivity and improved handling properties.

Enantioselective Synthesis of Chiral Derivatives

The demand for enantiomerically pure compounds in the pharmaceutical industry has spurred the development of asymmetric syntheses of chiral aminonitrile derivatives. Asymmetric Strecker reactions, for instance, utilize chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

For example, a chiral auxiliary like (S)-alpha-phenylethylamine can be used instead of ammonia to produce a chiral alanine (B10760859) derivative. wikipedia.org Another approach involves using chiral catalysts, such as a tethered bis(8-quinolinolato) aluminum complex or thiourea-based catalysts, to achieve high enantioselectivity in the cyanation of imines. organic-chemistry.orgmdpi.com These methods are crucial for synthesizing optically active molecules that are often required for specific biological activities. mdpi.comua.es

Synthesis of Hydrochloride Salt Forms for Enhanced Stability and Solubility

This compound is often converted to its hydrochloride salt to improve its stability and solubility, particularly in polar solvents. smolecule.com The free base form can be unstable, and the salt form offers better handling and storage properties.

The synthesis of the hydrochloride salt is typically achieved by treating the free base of this compound with hydrogen chloride, often in a solvent like diethyl ether. chemicalbook.com This results in the precipitation of the crystalline hydrochloride salt, which can then be easily isolated. The enhanced solubility of the hydrochloride salt is particularly advantageous for its use in aqueous reaction media and for various applications in organic synthesis and as a pharmaceutical intermediate. chemicalbook.comsmolecule.com

Interactive Data Table: Synthetic Methodologies

Methodology Starting Materials Key Reagents Product Key Features References
Strecker Synthesis Acetone, Ammonia, Cyanide SourceKCN, NaCN, or HCNThis compound (racemic)One-pot, economical, versatile nrochemistry.comorganic-chemistry.orgwikipedia.orgnih.gov
Reaction with Acetone and Cyanide Acetone, Cyanide SourceNaCN, Ammonium ChlorideThis compoundDirect, controlled temperature chemicalbook.comchemicalbook.comguidechem.com
Ammoniation of Acetone Cyanohydrin 2-Methyl-2-hydroxypropionitrile, AmmoniaAmmoniaThis compoundUtilizes a readily available precursor guidechem.comprepchem.com
Enantioselective Synthesis Ketone/Imine, Cyanide SourceChiral Auxiliaries, Chiral CatalystsChiral this compound DerivativesProduces enantiomerically pure compounds wikipedia.orgmdpi.com
Hydrochloride Salt Formation This compound (free base)Hydrogen ChlorideThis compound HydrochlorideEnhanced stability and solubility chemicalbook.comsmolecule.com

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound, a crucial intermediate in various chemical industries, is highly dependent on the careful optimization of reaction conditions to maximize both yield and purity. Key parameters that are frequently adjusted include the choice of catalyst and base, reaction temperature, the solvent system, and the molar ratios of the reactants.

Catalyst and Base Selection in this compound Synthesis

The selection of an appropriate catalyst and base is fundamental to achieving high efficiency in the synthesis of this compound. In many synthetic routes, particularly those involving the Strecker reaction, acid catalysts are employed to facilitate the formation of the aminonitrile. For instance, hydrogen chloride gas is often used for efficient hydrochlorination to produce the more stable hydrochloride salt of the final product.

The choice of base also plays a critical role. In some methodologies, bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) are used to catalyze the initial reaction steps. Research has shown that the strength and type of base can significantly impact the reaction's progress and the formation of byproducts. For example, in certain related nitrile syntheses, strong bases like sodium hydride (NaH) have led to significantly higher yields compared to weaker bases like potassium carbonate. researchgate.net The use of a phase transfer catalyst, such as 'Arquad 16-29', has been shown to be effective in biphasic reaction systems, facilitating the reaction between reactants in different phases. google.com

Table 1: Effect of Catalyst and Base on Synthesis

Catalyst/Base SystemRole in SynthesisImpact on Yield/Purity
Hydrogen Chloride (HCl) gas Efficient hydrochlorination for salt formation. Improves stability and crystallization of the product.
Sodium Hydroxide (NaOH) / Potassium Carbonate (K2CO3) Base catalyst in initial reaction steps. Can influence reaction rate and byproduct formation. researchgate.net
Sodium Hydride (NaH) Strong base catalyst. researchgate.netDemonstrated to significantly increase yield in related syntheses. researchgate.net
'Arquad 16-29' (Phase Transfer Catalyst) Facilitates reaction in biphasic systems. google.comImproves reaction efficiency between immiscible reactants. google.com

This table summarizes the roles and impacts of various catalysts and bases on the synthesis of this compound and related compounds based on available research findings.

Temperature and Solvent Effects on this compound Synthesis

Temperature control is paramount throughout the synthesis of this compound to minimize side reactions and ensure high purity. For the initial formation of the nitrile, maintaining a low temperature, typically between 0–5°C, is crucial to control the exothermic nature of the cyanide addition. In a specific documented procedure, the reaction mixture is kept at a temperature that does not exceed 10°C during the addition of sodium cyanide. chemicalbook.com Subsequent steps, such as ammonolysis, may be carried out at room temperature over an extended period. chemicalbook.com In some industrial processes, the reaction is conducted at elevated temperatures, for instance, between 55–80°C, to increase the reaction rate.

The choice of solvent also significantly influences the reaction outcome. A biphasic system, often a water-diethyl ether mixture, is commonly used to facilitate the separation of the product. chemicalbook.com The use of polar aprotic solvents like dichloromethane (B109758) can enhance the electrophilicity of intermediates, thereby accelerating the reaction. smolecule.com In some cases, the reaction is carried out in methanol, particularly during the ammonolysis step. chemicalbook.com Research into related nitrile syntheses has shown that acetonitrile (B52724) can be an effective solvent, leading to high product yields. acs.org

Table 2: Influence of Temperature and Solvent on Synthesis

ParameterConditionEffect on Reaction
Temperature 0–10°C (Nitrile Formation) chemicalbook.comMinimizes side reactions and controls exothermicity. chemicalbook.com
Room Temperature (Ammonolysis) chemicalbook.comAllows for the completion of the ammonolysis step. chemicalbook.com
55–80°C (Industrial Process) Increases the reaction rate for higher throughput.
Solvent Water-Diethyl Ether (Biphasic) chemicalbook.comFacilitates product separation. chemicalbook.com
Dichloromethane (Polar Aprotic) smolecule.comEnhances reactivity of intermediates. smolecule.com
Methanol chemicalbook.comUsed as a solvent for the ammonolysis step. chemicalbook.com
Acetonitrile acs.orgCan lead to high yields in related nitrile syntheses. acs.org

This table outlines the effects of varying temperature and solvent systems on the synthesis of this compound based on documented procedures and research.

Molar Ratio Optimization in this compound Synthesis

The stoichiometry of the reactants is a critical factor that must be optimized to achieve high yields and purity. In the synthesis of related compounds, the molar ratios of the ketone (or aldehyde), cyanide source, and ammonia source are carefully controlled. For example, in the synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, the molar ratios of veratone, cyanoacetone, ammonium chloride, and ammonia were optimized to around 1:1.3:1.3:22. The volume of water used as a solvent is also a key parameter, often being 5–6 times the mass of the ketone starting material. In a documented synthesis of this compound hydrochloride, specific amounts of acetone, sodium cyanide, and ammonium chloride are used to ensure the reaction proceeds efficiently. chemicalbook.com These optimized ratios are crucial for driving the reaction to completion while minimizing the formation of unwanted byproducts.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on incorporating green chemistry principles into the synthesis of chemical compounds to minimize environmental impact and enhance safety.

Utilization of Safer Cyanide Sources

A significant concern in the traditional synthesis of this compound is the use of highly toxic cyanide sources like hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN). nih.govlibretexts.org To address this, researchers are exploring safer alternatives. Acetone cyanohydrin is considered a relatively safer cyanide source compared to HCN and its inorganic salts. researchgate.netgoogle.com Another approach involves the use of potassium hexacyanoferrate(II), which is less toxic and can be used in aqueous micellar systems. smolecule.com The development of methods that utilize these safer cyanide sources is a key step towards making the synthesis of this compound more environmentally benign.

Applications of 2 Amino 2 Methylpropanenitrile in Advanced Organic Synthesis

2-Amino-2-methylpropanenitrile as a Building Block for Complex Molecules

This compound is a recognized building block in organic synthesis, providing a reliable method for introducing gem-dimethyl and amino functionalities into molecular structures. guidechem.com Its bifunctional nature, containing both a nucleophilic amine and an electrophilic nitrile, makes it a valuable precursor for creating a range of organic compounds. guidechem.com The presence of the aminonitrile group is a key feature in reactions like the Strecker synthesis, a well-established method for producing α-amino acids. While the classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, α-aminonitriles like this compound are the stable intermediates formed in this process. These intermediates can then be hydrolyzed to yield α-amino acids.

The compound's utility extends to the synthesis of more complex structures. For instance, it is a key starting material in the production of the anagliptin (B605506) intermediate, 2-amino-2-methylpropylamine tert-butyl ester. nih.gov This synthesis is achieved through a two-step process involving a reduction reaction followed by amidation. nih.gov

Pharmaceutical Intermediate Synthesis Utilizing this compound

The application of this compound is particularly prominent in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). guidechem.com

This compound is a critical starting material in multiple synthetic routes for Raltegravir, an antiretroviral drug used to treat HIV infection. dijikimya.comechemi.comoakwoodchemical.comgoogle.com Raltegravir is an integrase strand transfer inhibitor, and its complex structure is assembled using the aminonitrile as a core component. echemi.com

Several patented methods highlight its role. One common route involves the reaction of this compound with an oxadiazole carbonyl chloride derivative to form an amide intermediate, which is then further elaborated through a series of reactions, including cyclization, to construct the pyrimidinone core of Raltegravir. dijikimya.comoakwoodchemical.comgoogle.com Another approach involves protecting the amino group of this compound with benzyl (B1604629) chloroformate before subsequent reactions to build the final molecule. echemi.com

Table 1: Key Intermediates in the Synthesis of Raltegravir from this compound

Intermediate NameChemical FormulaRole in SynthesisReference
N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamideC8H9N5O2Product of reacting this compound with oxadiazole carbonyl chloride dijikimya.com
Benzyl N-(1-cyano-1-methyl-ethyl)carbamateC12H14N2O2Product of protecting the amino group of the starting material echemi.com
2-amino-2-methylpropylamine tert-butyl esterC9H20N2O2An intermediate for Anagliptin, showcasing a related synthesis nih.gov

While this compound is a versatile building block, its direct application in the synthesis of the well-known antimalarial drug Chloroquine or its close structural analogs is not prominently documented in the reviewed literature. The synthesis of Chloroquine and its analogues typically involves the reaction of 4,7-dichloroquinoline (B193633) with various substituted diamines.

However, the utility of aminonitriles in the synthesis of other complex quinoline-based compounds has been demonstrated. For example, a derivative, 2-(4-aminophenyl)-2-methylpropanenitrile, is used as a key intermediate in the synthesis of quinoline (B57606) inhibitors targeting PI3K/mTOR pathways. researchgate.net In this synthesis, the aminophenyl derivative is reacted with 6-bromo-4-chloro-3-nitroquinoline (B1343797) to produce 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. researchgate.net This highlights the role of the broader class of aminonitriles in constructing complex molecules containing the quinoline scaffold, which is central to many antimalarial compounds.

This compound and related α-aminonitriles are valuable precursors for the synthesis of various biologically active heterocyclic compounds. The dual functionality of the molecule, with its nucleophilic amino group and electrophilic nitrile carbon, allows it to be a key component in cyclization reactions to form rings.

Research has shown that 2-amino-2-alkyl(aryl)propanenitriles are effective starting materials for five-membered heterocycles. google.com These include:

Imidazole (B134444) derivatives: The aminonitrile can react with suitable partners to form the imidazole ring, a common scaffold in medicinal chemistry.

Oxazoles: These can be synthesized by leveraging the amino and nitrile groups to form the oxazole (B20620) ring system. google.com

Isothiazoles and 1,3,2-diazaphospholidines: These less common but still important heterocyclic systems can also be accessed from α-aminonitrile precursors. google.com

In most of these syntheses, the entire aminonitrile molecule is incorporated into the final heterocyclic system, demonstrating its efficiency as a building block. google.com

The direct use of this compound as a coupling reagent or additive in standard peptide synthesis protocols is not well-documented in the available scientific literature. Peptide synthesis typically relies on specific coupling reagents (like carbodiimides or onium salts) and protected amino acids to form amide bonds.

However, the chemical class to which this compound belongs, α-aminonitriles, is fundamentally linked to amino acid synthesis via the Strecker reaction. This reaction provides a pathway to α-amino acids, which are the fundamental units of peptides. The hydrolysis of an α-aminonitrile yields an α-amino acid. Therefore, while not used directly in the peptide coupling step, this compound is a precursor to α-aminoisobutyric acid, an unnatural amino acid that can be incorporated into peptides to induce specific secondary structures.

Role of this compound in Agrochemical Development

In addition to its pharmaceutical applications, this compound serves as an intermediate in the agrochemical industry. Its most notable application is in the production of the insecticide Acetamiprid. echemi.com Acetamiprid is a neonicotinoid insecticide effective against a wide range of sucking insects on various crops. echemi.com The synthesis of Acetamiprid involves the use of this compound as a key precursor in the construction of the final active molecule. echemi.com

Table 2: Applications of this compound

FieldApplicationSpecific Compound SynthesizedReference
PharmaceuticalAntiretroviral Drug SynthesisRaltegravir dijikimya.comechemi.comoakwoodchemical.comgoogle.com
PharmaceuticalSynthesis of Kinase InhibitorsQuinoline Inhibitor Intermediate researchgate.net
PharmaceuticalHeterocycle SynthesisImidazoles, Oxazoles google.com
AgrochemicalInsecticide SynthesisAcetamiprid echemi.com

Cyanazine (B135985) and its Degradation Products

This compound serves as a critical intermediate in the synthesis of certain triazine herbicides, most notably Cyanazine. herts.ac.uk The subsequent environmental fate of Cyanazine is of significant interest, leading to the formation of several degradation products. who.intcore.ac.uk

The commercial production of Cyanazine, a member of the triazine family of herbicides, is a multi-step chemical synthesis. herts.ac.uk The process typically begins with cyanuric chloride, a reactive triazine compound. This starting material undergoes sequential substitution reactions. First, a reaction with ethylamine (B1201723) forms a mono-substituted intermediate. This is followed by a reaction with this compound to yield the final product, 2-[(4-chloro-6-ethylamino-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile, the chemical name for Cyanazine. herts.ac.uk

Table 1: Key Reactants in Cyanazine Synthesis

Reactant Name Chemical Formula Role in Synthesis
Cyanuric Chloride C₃Cl₃N₃ Triazine ring backbone
Ethylamine C₂H₅NH₂ First substituent group

Once introduced into the environment, Cyanazine is subject to degradation through various metabolic pathways. who.intwikipedia.org In soil and water, its breakdown is primarily facilitated by microorganisms through processes like N-dealkylation and hydrolysis. who.int The persistence of Cyanazine in soil is considered low to moderate, with a half-life that can range from two to fourteen weeks depending on the soil type and conditions. who.intorst.edu

The degradation of Cyanazine leads to the formation of several stable and persistent metabolites. core.ac.uk The primary degradation pathway involves the hydrolysis of the nitrile group to an amide, and slower hydrolysis of the 2-chloro group. nih.gov Major degradation products identified in soil and groundwater include cyanazine amide (CAM), cyanazine acid (CAC), deethylcyanazine (DEC), and deethylcyanazine acid (DCAC). core.ac.ukhealth.state.mn.us Studies have shown that the degradates can be more prevalent in groundwater than the parent Cyanazine compound itself. core.ac.uk For instance, one study of groundwater wells found that the most frequently detected compound was deethylcyanazine acid (DCAC), followed by cyanazine acid (CAC). core.ac.uk

In mammals, the metabolism of Cyanazine also involves dealkylation and conjugation with glutathione. who.intwikipedia.org N-De-ethylation is a major route of degradation in rats. who.int

Table 2: Major Degradation Products of Cyanazine

Degradation Product Abbreviation Formation Pathway
Cyanazine Amide CAM Hydrolysis of the nitrile group
Cyanazine Acid CAC Further hydrolysis of the amide group
Deethylcyanazine DEC N-dealkylation (loss of the ethyl group)
Deethylcyanazine Acid DCAC Dealkylation and hydrolysis
Deethylcyanazine Amide DCAM Dealkylation and hydrolysis

Biological and Pharmacological Research Involving 2 Amino 2 Methylpropanenitrile

Mechanism of Action Studies of 2-Amino-2-methylpropanenitrile

Direct studies on the mechanism of action for this compound are limited. Its primary role in a pharmacological context appears to be as an intermediate in the synthesis of other active compounds. guidechem.com The mechanism of action is therefore more appropriately discussed in the context of the broader family of α-aminonitriles and the functional groups it possesses—a nitrile and an amino group.

The nitrile group (–C≡N) is a key functional group found in numerous FDA-approved pharmaceuticals. nih.gov Its distinctive properties, such as high polarity, electron-withdrawing capability, and compact size, allow it to penetrate deeply into protein structures. researchgate.net The nitrile moiety can interact with molecular targets in several ways:

Hydrogen Bonding: The nitrogen atom of the nitrile group is a strong hydrogen bond acceptor, allowing it to form interactions with amino acid residues like serine and arginine within the active sites of proteins. It can also form a "water-bridge" by interacting with a water molecule that in turn binds to the protein. nih.govresearchgate.net

Polar Interactions: The strong dipole of the nitrile group facilitates polar interactions, often acting as a bioisostere (a substitute) for hydroxyl or carboxyl groups. nih.gov

Covalent Interactions: In some cases, the nitrile group can reversibly form a covalent bond with amino acid residues, such as serine, in an enzyme's active site to form an imidate adduct, leading to potent inhibition. nih.gov

π-π Stacking: When attached to an aromatic system, the electron-withdrawing nature of the nitrile can facilitate π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a target protein. nih.gov

Given these properties, this compound could potentially interact with various biological targets through similar mechanisms, although specific protein interactions have not been documented.

The α-aminonitrile structure is a key feature in several compounds that act as enzyme inhibitors. mdpi.combohrium.com For instance, various α-aminonitriles have been developed as reversible inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making them useful in the treatment of diabetes. nih.govbohrium.com Others act as inhibitors of cysteine proteases. bohrium.com

A related compound, Aminoacetonitrile (AAN), has been shown to decompose into a substance, likely cyanide, which is a potent inhibitor of the enzyme cytochrome oxidase. nih.gov This suggests that under certain metabolic conditions, α-aminonitriles could release cyanide and thereby inhibit critical cellular respiration enzymes.

While direct evidence for this compound is lacking, its structural similarity to known enzyme modulators suggests it could potentially exhibit inhibitory activity against various enzymes. The presence of the amino group also allows for potential interactions with receptors that recognize amino acid-like structures.

Potential Biological Activities of this compound

The potential biological activities of this compound are extrapolated from research on the broader class of α-aminonitriles and compounds with similar functional groups.

There is no specific research available that documents anticholinergic properties for this compound. Anticholinergic drugs work by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors. This action can affect a wide range of bodily functions, including those of the heart, exocrine glands, and smooth muscles. While many different types of compounds can exhibit these properties, specific investigation into the anticholinergic potential of this compound has not been published.

While direct studies on the neuroprotective effects of this compound are not available, research into related compounds suggests this as a potential area of interest. Compounds with similar structures have been investigated for neuroprotective properties. smolecule.com For example, Leonurine, another nitrogen-containing compound, has demonstrated neuroprotective effects against ischemic injury by modulating oxidative stress and the nitric oxide synthase (NOS) pathway. mdpi.com The general class of α-aminonitriles is recognized for a wide array of biological activities, which forms a basis for investigating potential therapeutic properties, including neuroprotection. mdpi.com

Related Compound Class/ExampleObserved Neuroprotective MechanismReference
General α-aminonitrilesPossess a wide range of biological activities, providing a basis for exploring neuroprotective potential. mdpi.comsmolecule.com
LeonurineReduces oxidative stress and neuronal apoptosis in cerebral ischemia by inhibiting the NO/NOS system. mdpi.com

The structure of this compound, being an α-aminonitrile, makes it highly relevant to studies of enzyme inhibition and amino acid metabolism.

Enzyme Inhibition: As a class, α-aminonitriles are known to function as inhibitors for several types of enzymes. Their ability to act as precursors to α-amino acids makes them relevant to enzymes involved in amino acid pathways. organic-chemistry.orgmasterorganicchemistry.com Some aminonitriles have been identified as reversible inhibitors of enzymes like dipeptidyl peptidase (DPP4). mdpi.com Furthermore, the potential for metabolic release of cyanide, as seen with aminoacetonitrile, points to a mechanism for potent, non-specific inhibition of metalloenzymes like cytochrome oxidase. nih.gov

Amino Acid Metabolism: α-aminonitriles are well-established intermediates in the synthesis of amino acids, most notably via the Strecker synthesis. organic-chemistry.orgwikipedia.org In this process, the nitrile group is hydrolyzed to form a carboxylic acid, converting the α-aminonitrile into an α-amino acid. wikipedia.orgwikipedia.org Therefore, it is plausible that this compound could be metabolized in biological systems to α-aminoisobutyric acid, a non-proteinogenic amino acid. The study of how nitrile compounds are processed and integrated into metabolic pathways is an active area of research. researchgate.net

Metabolic ProcessRelevance of this compoundPotential Product
Nitrile HydrolysisThe nitrile group can be hydrolyzed by nitrilase enzymes or under acidic/basic conditions. wikipedia.orgα-aminoisobutyric acid
Enzyme InhibitionThe α-aminonitrile structure is found in inhibitors of enzymes such as DPP-4 and cysteine proteases. bohrium.comModulation of enzyme activity
Cyanide ReleaseMetabolic decomposition could potentially release cyanide, inhibiting metalloenzymes. nih.govHydrogen Cyanide

Antiviral Activity (e.g., Anti-SARS-CoV-2) of Derived Compounds

The global health crisis caused by the SARS-CoV-2 virus has spurred intensive research into novel antiviral agents. While no specific derivatives of this compound have been prominently featured in anti-SARS-CoV-2 research, studies on other molecules containing key structural elements, such as the gem-dimethyl group, have shown potential.

One area of research has focused on dimethylxanthine derivatives. A study aimed at developing inhibitors for two crucial viral enzymes, the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), led to the synthesis of several novel dimethylxanthine compounds. Through a combination of structure-based drug design and in silico screening, researchers identified compounds with significant inhibitory activity against SARS-CoV-2.

In vitro evaluation of these synthesized compounds revealed that some exhibited potent antiviral effects. The inhibitory concentrations (IC50) against the SARS-CoV-2 virus, as well as against the Mpro and RdRp enzymes, were determined for the most promising candidates.

CompoundAnti-SARS-CoV-2 IC50 (µM)Mpro IC50 (µM)RdRp IC50 (µM)
Compound 538.39--
Compound 9a8.868.063.22
Compound 1916.01--

These findings underscore the potential of molecules with a dimethyl-substituted scaffold in the development of new antiviral therapies. The data suggests that compound 9a, in particular, demonstrates a dual inhibitory mechanism against both Mpro and RdRp, making it a strong candidate for further investigation.

Another relevant area of research has been the repurposing of existing drugs. For instance, 9-aminoacridines, a class of compounds historically used as antimalarials, have been investigated for their antiviral activity against SARS-CoV-2. Studies have shown that certain 9-aminoacridine (B1665356) analogs exhibit potent in vitro activity against the virus. nih.govnih.gov

CompoundAnti-SARS-CoV-2 IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Pyronaridine0.2311.53>50
Quinacrine0.199.24>48
7g<1.0>4.0>4
9c≤0.42≥4.41>10
7e<1.0>4.0>4

The potent activity of these repurposed antimalarials highlights the interconnectedness of antiviral and antimalarial research and suggests that scaffolds developed for one may be applicable to the other.

Antimalarial Activity of Derived Compounds

The α-aminonitrile scaffold is a recognized pharmacophore in the development of various therapeutic agents. While direct antimalarial studies on derivatives of this compound are scarce, research on other α-aminonitrile-containing molecules has demonstrated their potential as antimicrobial and antiparasitic agents. For example, novel α-aminonitrile-based benzimidazoles have been synthesized and shown to possess potent antimicrobial and antitubercular activities. This suggests that the α-aminonitrile moiety can be a valuable component in the design of new antimalarial drugs.

The search for novel antimalarial agents often involves screening diverse chemical libraries. Research into di-substituted indolo[2,3-b]quinolines (neocryptolepine congeners) has identified compounds with significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds.

CompoundDescriptionIC50 against NF54 strain (nM)Selectivity Index (SI)
82-Chloro-11-(3-aminopropylamino)-6-methyl-5H-indolo[2,3-b]quinoline8620
9dMethyl 11-(3-aminopropylamino)-6-methyl-5H-indolo[2,3-b]quinoline-9-carboxylate317370

These studies demonstrate that strategic modifications to the core structure can lead to compounds with high potency and selectivity against the malaria parasite. nih.gov

Furthermore, research into thiostrepton (B1681307) and its derivatives has revealed a dual-targeting mechanism of action against P. falciparum. These compounds have been shown to inhibit both the parasite's proteasome and apicoplast, leading to both antimalarial and gametocytocidal activity.

CompoundIC50 against CQ-sensitive strain (µM)IC50 against CQ-resistant strain (µM)
Thiostrepton8.9-
SS231/ nih.gov1.0-
SS234/ nih.gov1.0-

The exploration of diverse chemical scaffolds, including those containing motifs similar to this compound, remains a critical strategy in the discovery and development of new and effective antimalarial therapies.

Theoretical and Computational Chemistry Studies of 2 Amino 2 Methylpropanenitrile

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules. While specific DFT studies exclusively on 2-Amino-2-methylpropanenitrile are not abundant in the literature, calculations on analogous molecules and functional groups provide a strong basis for understanding its characteristics.

DFT calculations would typically be employed to optimize the geometry of this compound, predicting key structural parameters. Based on studies of similar small organic molecules, the following parameters can be anticipated.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations on Analogous Molecules

ParameterPredicted ValueDescription
C-C (methyl) Bond Length~1.54 ÅStandard single bond length between sp³ hybridized carbon atoms.
C-C (nitrile) Bond Length~1.47 ÅSingle bond between an sp³ and an sp hybridized carbon.
C≡N Bond Length~1.15 ÅCharacteristic triple bond length of a nitrile group.
C-N (amino) Bond Length~1.47 ÅSingle bond between a carbon and a nitrogen atom.
N-H Bond Length~1.01 ÅTypical length of an N-H bond in an amine.
C-C-N (amino) Bond Angle~109.5°Tetrahedral geometry around the central carbon.
C-C≡N Bond Angle~180°Linear geometry of the nitrile group. libretexts.orglibretexts.org

The electronic properties of this compound are also accessible through DFT. The presence of the electronegative nitrogen atom in the nitrile group and the lone pair of electrons on the amino group nitrogen significantly influences the molecule's electronic landscape. libretexts.orglibretexts.org The nitrile carbon is electrophilic due to the polarization of the C≡N triple bond. libretexts.org

A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the amino group, reflecting its nucleophilic character. The LUMO is anticipated to be centered on the antibonding π* orbital of the nitrile group, indicating its susceptibility to nucleophilic attack at the carbon atom. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted CharacteristicSignificance
Dipole MomentNon-zeroIndicates a polar molecule, influencing its solubility and intermolecular interactions.
HOMO EnergyRelatively highAssociated with the lone pair of the amino group, indicating its ability to donate electrons.
LUMO EnergyRelatively lowAssociated with the π* orbital of the nitrile group, indicating its ability to accept electrons.
HOMO-LUMO GapModerateA smaller gap suggests higher reactivity.
Mulliken Atomic ChargesNegative charge on N atoms, positive charge on the nitrile CQuantifies the polarity of the bonds and predicts sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations to Investigate Interactions

An MD simulation of this compound in an aqueous solution would provide detailed insights into its solvation and intermolecular interactions. The simulation would model the interactions between the solute molecule and a large number of explicit water molecules. The primary interactions of interest would be hydrogen bonds. The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atoms of both the amino and nitrile groups can act as hydrogen bond acceptors.

To quantify these interactions, radial distribution functions (RDFs) would be calculated. The RDF, g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. For example, an RDF calculated between the hydrogen atoms of the amino group and the oxygen atoms of water would reveal the average distance and coordination number of hydrogen bonds.

Table 3: Potential Intermolecular Interactions of this compound in Aqueous Solution Investigated by MD Simulations

Interaction TypeDonorAcceptorExpected g(r) Peak Position
Hydrogen BondAmino Group (N-H)Water (O)~1.8 - 2.0 Å
Hydrogen BondWater (O-H)Amino Group (N)~1.8 - 2.0 Å
Hydrogen BondWater (O-H)Nitrile Group (N)~2.0 - 2.2 Å

Beyond solvation, MD simulations can be used to study the aggregation of this compound molecules at higher concentrations or their interactions with other solutes or surfaces. These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. The choice of force field is crucial for obtaining accurate results.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, transition states, and intermediates. For this compound, a key reaction of interest is its formation via the Strecker synthesis.

The Strecker synthesis involves the reaction of an aldehyde or ketone (in this case, acetone), ammonia (B1221849), and hydrogen cyanide. A computational study of this mechanism would involve locating the transition state structures for each elementary step and calculating the corresponding activation energies. The generally accepted mechanism involves the formation of an imine intermediate from acetone (B3395972) and ammonia, followed by the nucleophilic addition of a cyanide ion to the imine. mdpi.com

Quantum chemical calculations can provide detailed information about the geometry of the transition states and the flow of electrons during the reaction. For the nucleophilic attack of cyanide on the imine, the calculations would show the cyanide carbon forming a new bond with the imine carbon while the C=N double bond breaks.

Table 4: Key Reaction Mechanisms of this compound Amenable to Quantum Chemical Study

ReactionKey StepsInformation from Quantum Chemistry
Strecker SynthesisImine formation, Nucleophilic attack of cyanideTransition state geometries, Activation energies, Reaction pathway
Acid-Catalyzed HydrolysisProtonation of nitrile, Nucleophilic attack of waterIntermediates, Transition states, Energetics of proton transfer and water addition
Base-Catalyzed HydrolysisNucleophilic attack of hydroxide (B78521)Activation barrier for hydroxide addition, Stability of tetrahedral intermediate

Computational Analysis of Nucleophilic Ring Opening Reactions

While this compound is an acyclic molecule, it can participate in reactions involving the opening of cyclic compounds. Specifically, the nitrile group can act as a nucleophile in certain contexts. A relevant class of reactions is the nucleophilic ring-opening of strained heterocycles like aziridines or epoxides.

In the presence of a Lewis acid or a strong electrophile, an aziridine can be activated to form a more reactive aziridinium ion. nih.govnih.gov The nitrogen atom of the nitrile group in this compound could then, in principle, act as a nucleophile, attacking one of the carbon atoms of the aziridinium ring and causing it to open.

A computational study of such a reaction would involve modeling the interaction between the activated aziridinium ion and this compound. DFT calculations could be used to determine the preferred site of attack (regioselectivity) and the stereochemistry of the reaction. The calculations would also provide the activation energy for the ring-opening step.

The reaction would proceed through a transition state where the nitrile nitrogen is partially bonded to a ring carbon, and the C-N bond of the aziridine ring is partially broken. The computational analysis would help to understand the electronic factors that govern the feasibility and outcome of this type of reaction. Although less common than C-nucleophiles, nitriles can participate in such transformations, and computational studies are a key tool for exploring these possibilities. nih.gov

Degradation and Stability Studies of 2 Amino 2 Methylpropanenitrile

Thermal Degradation Pathways and Products

Specific studies detailing the thermal degradation pathways and products of 2-Amino-2-methylpropanenitrile are not extensively available in the reviewed literature. However, based on the thermal decomposition of similar small organic molecules containing amino and nitrile functional groups, several potential degradation pathways can be postulated. At elevated temperatures, it is likely that the compound undergoes fragmentation and rearrangement reactions.

Potential thermal degradation products could include ammonia (B1221849), hydrogen cyanide, and various small hydrocarbons. The presence of the gem-dimethyl group might also lead to the formation of isobutylene (B52900) and other related C4 compounds. It is important to note that nitriles can undergo polymerization at high temperatures, which could lead to the formation of solid residues.

Table 1: Potential Thermal Degradation Products of this compound

Potential ProductChemical Formula
AmmoniaNH₃
Hydrogen CyanideHCN
IsobutyleneC₄H₈
Acetone (B3395972)C₃H₆O
MethaneCH₄
EthaneC₂H₆

Note: This table is based on general principles of thermal decomposition of similar organic compounds and not on specific experimental data for this compound.

Oxidative Degradation Mechanisms and Identified Products

The oxidative degradation of this compound is expected to be a complex process involving the reaction with atmospheric oxygen and other oxidizing species. The presence of a tertiary carbon atom attached to both an amino and a nitrile group, as well as two methyl groups, provides multiple sites for oxidative attack.

The amino group is susceptible to oxidation, which can lead to the formation of imines, oximes, and eventually cleavage of the C-N bond to form ketones or aldehydes and ammonia. The nitrile group is generally more resistant to oxidation but can be hydrolyzed under oxidative conditions. The methyl groups can also be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids.

Influence of CO2 Loading and O2 Partial Pressure on Degradation

While specific studies on this compound are lacking, research on structurally similar amines used in carbon capture technologies, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), has shown that the presence of CO2 and O2 significantly influences degradation. For aminonitriles, it can be inferred that higher oxygen partial pressures would likely accelerate oxidative degradation, leading to a faster loss of the parent compound and an increased formation of oxidation products. The role of CO2 is more complex; it can react with the amino group to form carbamates, which may have different stability and reactivity towards oxidation compared to the free amine.

Role of Steric Hindrance in Degradation

The two methyl groups on the alpha-carbon in this compound create significant steric hindrance around the amino and nitrile functionalities. This steric bulk is expected to play a crucial role in the compound's stability. Generally, steric hindrance can slow down the rate of degradation reactions by impeding the approach of reactants. In the case of oxidative degradation, the bulky methyl groups may protect the amino group from attack by oxidizing agents, potentially leading to a greater stability compared to less hindered aminonitriles.

UV Radiation Effects on Degradation

UV radiation can provide the energy required to initiate and propagate degradation reactions. In the context of oxidative degradation, UV light can lead to the formation of highly reactive radical species from oxygen (e.g., hydroxyl radicals), which can then attack the this compound molecule. The absorption of UV radiation by the molecule itself could also lead to the homolytic cleavage of C-C, C-N, or C-H bonds, initiating a cascade of degradation reactions.

Table 2: Potential Oxidative Degradation Products of this compound

Potential ProductChemical Formula
AcetoneC₃H₆O
2-Hydroxy-2-methylpropanenitrileC₄H₇NO
AcetamideC₂H₅NO
AmmoniaNH₃
Carbon DioxideCO₂
Formic AcidCH₂O₂

Note: This table is based on general principles of oxidative degradation of aminonitriles and not on specific experimental data for this compound.

Hydrolytic Degradation and Related Products

The hydrolysis of the nitrile group is a well-established chemical transformation. Under aqueous conditions, particularly in the presence of acid or base catalysts, the nitrile group of this compound is expected to undergo hydrolysis. chegg.com This reaction typically proceeds in two stages. The first stage yields 2-amino-2-methylpropanamide. Further hydrolysis of the amide results in the formation of 2-amino-2-methylpropanoic acid and ammonia. savemyexams.comlibretexts.org

The rate of hydrolysis is highly dependent on pH and temperature. Acidic or basic conditions significantly accelerate the reaction compared to neutral conditions.

Table 3: Hydrolytic Degradation Products of this compound

ProductChemical Formula
2-Amino-2-methylpropanamideC₄H₁₀N₂O
2-Amino-2-methylpropanoic acidC₄H₉NO₂
AmmoniaNH₃

Decomposition Byproducts and Mitigation Strategies

The decomposition of this compound can be initiated by several factors, including exposure to heat, light, and incompatible chemical agents such as strong acids, bases, oxidizing agents, and reducing agents. Understanding the byproducts of these degradation pathways is crucial for ensuring the compound's stability and implementing effective mitigation strategies.

Thermal Decomposition:

When subjected to heat or flame, this compound is expected to undergo combustion, leading to the formation of various byproducts. The primary combustion products include carbon dioxide (CO₂) and nitrogen oxides (NOx). In addition to these, other pyrolysis products typical of burning organic materials containing carbon and nitrogen may also be generated. scbt.com The specific composition of these pyrolysis products can vary depending on the temperature and the availability of oxygen.

Hydrolytic Decomposition:

In the presence of water, particularly under acidic or basic conditions, the nitrile group of this compound is susceptible to hydrolysis. This reaction would likely lead to the formation of 2-amino-2-methylpropanoic acid and ammonia. The rate of hydrolysis is influenced by the pH and temperature of the environment.

Oxidative Decomposition:

Contact with strong oxidizing agents can lead to vigorous and potentially explosive reactions. scbt.com The degradation products in such scenarios would be highly dependent on the specific oxidizing agent used but could include a range of oxidized organic fragments and nitrogen-containing compounds.

Polymerization:

In the presence of certain metals or metal compounds, nitriles like this compound have the potential to polymerize. scbt.com This process would result in the formation of higher molecular weight oligomers or polymers, altering the physical and chemical properties of the substance.

Mitigation Strategies:

To minimize the degradation of this compound and the formation of unwanted byproducts, several mitigation strategies should be employed, primarily centered around proper storage and handling.

Inert Atmosphere: Storing the compound under an inert atmosphere, such as nitrogen or argon, can help to prevent oxidative degradation.

Controlled Temperature: The compound should be stored in a cool environment, with some sources recommending freezer storage at -20°C, to minimize thermally induced decomposition. guidechem.com

Protection from Light: As the compound is noted to be light-sensitive, storage in opaque or amber containers is essential to prevent photochemical degradation. scbt.com

Avoidance of Incompatible Materials: It is critical to avoid contact with strong acids, bases, oxidizing agents, and reducing agents to prevent chemical reactions that lead to decomposition. scbt.com

Material of Containers: Storage containers should be chosen carefully to avoid the presence of metals that could catalyze polymerization. scbt.com Lined metal cans or plastic pails are recommended. scbt.com

Table 1: Potential Decomposition Pathways and Byproducts of this compound

Decomposition PathwayTriggering Factor(s)Potential Byproducts
Thermal Decomposition High temperatures, flameCarbon dioxide (CO₂), Nitrogen oxides (NOx), Various pyrolysis products
Hydrolysis Water, especially with acid or base catalysis2-amino-2-methylpropanoic acid, Ammonia
Oxidation Strong oxidizing agentsVarious oxidized organic molecules, Nitrogen-containing compounds
Polymerization Presence of certain metals or metal compoundsOligomers and polymers of this compound

Stability under Various Storage Conditions

The stability of this compound is highly dependent on the conditions under which it is stored. Adherence to recommended storage protocols is paramount to preserving its chemical integrity and preventing degradation.

General Stability:

Under recommended storage conditions, this compound is considered to be a stable product. scbt.com These conditions generally involve maintaining the compound in a cool, dry, and well-ventilated area.

Effect of Temperature:

Elevated temperatures can increase the rate of potential decomposition reactions. Therefore, storage in a cool environment is crucial. For long-term storage, refrigeration or freezing is often recommended to ensure maximum stability.

Effect of Light:

This compound is known to be light-sensitive. scbt.com Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical degradation reactions. To mitigate this, the compound must be stored in containers that protect it from light, such as amber glass bottles or opaque drums.

Effect of Moisture:

While the compound does not mix well with water, the presence of moisture can facilitate hydrolytic degradation, especially if acidic or basic impurities are present. Therefore, it is essential to store this compound in tightly sealed containers to prevent the ingress of atmospheric moisture.

Incompatible Materials:

The stability of this compound is compromised when it comes into contact with a range of incompatible materials. These include:

Strong Acids: Contact with strong acids can lead to vigorous reactions and can also catalyze the hydrolysis of the nitrile group. scbt.com

Strong Bases: Strong bases can also promote decomposition and hydrolysis.

Oxidizing Agents: Mixing with strong oxidizing agents can result in extremely violent reactions. scbt.com

Reducing Agents: Strong reducing agents should also be avoided to prevent unwanted chemical reactions.

Metals: Certain metals and their compounds can act as catalysts for polymerization. scbt.com

Table 2: Recommended Storage Conditions for this compound

Storage ParameterRecommended ConditionRationale for Recommendation
Temperature Cool, with options for refrigeration or freezing (-20°C) for long-term storage. guidechem.comTo minimize the rate of thermal decomposition.
Light Exposure Keep in a dark place, stored in light-resistant containers. guidechem.comTo prevent photochemical degradation due to light sensitivity. scbt.com
Atmosphere Store under an inert atmosphere. guidechem.comTo prevent oxidation.
Container Tightly sealed, lined metal or plastic containers. scbt.comTo prevent moisture ingress and avoid contact with catalytic metals.
Incompatible Substances Store away from strong acids, bases, oxidizing agents, and reducing agents. scbt.comTo prevent chemical reactions that lead to degradation.

Analytical Methodologies for 2 Amino 2 Methylpropanenitrile and Its Derivatives

Spectroscopic Characterization (e.g., NMR, IR, GC-MS)

Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in 2-Amino-2-methylpropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the structural confirmation of this compound.

¹H NMR: In a typical ¹H NMR spectrum, the protons of the two equivalent methyl groups would produce a singlet. The chemical shift of this signal is influenced by the adjacent quaternary carbon bearing the amino and nitrile groups. The protons of the primary amine group would also give rise to a signal, the chemical shift of which can be variable and is often broad due to quadrupole broadening and chemical exchange.

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon framework. Distinct signals are expected for the quaternary carbon, the two equivalent methyl carbons, and the nitrile carbon. The chemical shifts of these carbons are characteristic of their chemical environment. For instance, the nitrile carbon typically appears in the downfield region of the spectrum. While specific spectral data from peer-reviewed literature is not readily available, chemical suppliers often confirm the structure of their products using NMR.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum will exhibit distinct absorption bands corresponding to:

N-H stretching: The primary amine group will show characteristic symmetric and asymmetric stretching vibrations.

C-H stretching: Vibrations associated with the methyl groups.

C≡N stretching: A sharp and typically strong absorption band characteristic of the nitrile group.

N-H bending: Bending vibrations of the amine group.

The presence and position of these bands provide strong evidence for the compound's identity. Commercial suppliers of this compound often provide access to its IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both identification and purity assessment. For volatile compounds like this compound, GC can effectively separate it from impurities. The mass spectrometer then provides information on the molecular weight and fragmentation pattern of the eluted compound. The fragmentation pattern is a molecular fingerprint that can be used for definitive identification. The molecular ion peak would correspond to the molecular weight of this compound. Common fragmentation pathways for aliphatic amines often involve alpha-cleavage, the loss of an alkyl radical adjacent to the nitrogen atom.

Technique Observed Feature Interpretation
¹H NMRSinglet for methyl protonsTwo equivalent CH₃ groups
Broad singlet for amine protons-NH₂ group
¹³C NMRSignal for quaternary carbonC(CH₃)₂
Signal for methyl carbons-CH₃ groups
Signal for nitrile carbon-C≡N group
IR SpectroscopyN-H stretching bandsPrimary amine (-NH₂)
C-H stretching bandsMethyl (-CH₃) groups
C≡N stretching bandNitrile group
Mass SpectrometryMolecular ion peakMolecular weight of the compound
Fragmentation patternStructural information

Chromatographic Purity Assessment (e.g., TLC, GC-MS)

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively assessing the purity of a sample and for monitoring the progress of a reaction. For aminonitriles, a common stationary phase is silica (B1680970) gel. The choice of mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used, with the ratio adjusted to achieve an optimal Rf value. Visualization of the spots can be achieved using a variety of methods, including UV light if the compound is UV-active, or by staining with reagents such as ninhydrin, which reacts with the primary amine to produce a colored spot.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is not only used for identification but is also a powerful tool for quantitative purity assessment. By integrating the peak areas in the chromatogram, the relative amounts of this compound and any volatile impurities can be determined.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and sensitive technique for purity assessment. For a polar compound like this compound, reversed-phase HPLC is a suitable method. A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with a mass spectrometer (LC-MS). Method development in HPLC involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the best separation of the target compound from any impurities.

Structural Elucidation Techniques (e.g., X-ray Crystallography)

Monitoring Reaction Progress and Intermediate Characterization

The synthesis of this compound is typically achieved through the Strecker synthesis, which involves the reaction of acetone (B3395972), ammonia (B1221849), and a cyanide source. Analytical techniques are crucial for monitoring the progress of this reaction and for identifying any intermediates.

Reaction Monitoring: The progress of the Strecker synthesis can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using techniques like TLC or LC-MS.

TLC: By spotting the reaction mixture alongside the starting materials and a reference standard of the product, the consumption of reactants and the formation of the product can be visually tracked.

LC-MS: This technique provides a more quantitative assessment of the reaction progress. The disappearance of the starting material peaks and the appearance and growth of the product peak can be monitored over time.

Intermediate Characterization: The Strecker synthesis proceeds through the formation of an imine or iminium ion intermediate. In some cases, it may be possible to detect and characterize these transient species using in-situ spectroscopic techniques.

In-situ Spectroscopy (FTIR, NMR): By employing probes that can be directly inserted into the reaction vessel, real-time spectroscopic data can be collected. For example, in-situ FTIR could potentially monitor the disappearance of the acetone carbonyl stretch and the appearance of the C=N stretch of the imine intermediate, followed by the appearance of the nitrile stretch of the final product. In-situ NMR could also be used to track the changes in the proton and carbon environments as the reaction progresses. The characterization of N-acylimine intermediates, which are related to the intermediates in the Strecker synthesis, has been a subject of study.

By applying these analytical methodologies, a comprehensive understanding of the chemical properties, purity, and formation of this compound can be achieved, ensuring its quality and suitability for its intended applications.

Q & A

Q. What are the recommended safety protocols for handling 2-Amino-2-methylpropanenitrile in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (H335: respiratory irritation) and skin contact (H315/H317: skin irritation/sensitization) . Store the compound in a locked, dry area away from oxidizers and acids, as it is classified under UN2811 (toxic organic solid) . Dispose of waste via approved facilities specializing in toxic organic compounds .

Q. How is this compound synthesized for research purposes?

  • Methodological Answer : A validated method involves vaporizing this compound in a vacuum line reactor containing powdered KOH at 90°C. Use U-tubes cooled to −60°C and −100°C to trap high-boiling impurities and isolate the product, respectively. This setup minimizes side reactions and ensures high purity .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the structure, particularly the nitrile (C≡N) and amine (-NH₂) groups. IR spectroscopy can validate functional groups (e.g., nitrile stretch ~2240 cm⁻¹). Mass spectrometry (EI or ESI) provides molecular weight confirmation. Purity can be assessed via GC-MS with a non-polar capillary column .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodological Answer : Adjust reaction parameters systematically:
  • Catalyst : Test bases like KOH (used in synthesis) versus weaker bases (e.g., NaHCO₃) to reduce side reactions.
  • Temperature : Perform kinetic studies between 70–110°C to identify optimal thermal stability.
  • Solvent : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to enhance reactivity .

Q. How should researchers resolve contradictions in spectral data for this compound?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., NMR, IR, XRD if crystalline). Replicate synthesis under controlled conditions to rule out impurities. Compare results with literature spectra (e.g., PubChem’s InChI=1S/C4H8N2) and computational models (DFT calculations for vibrational modes) .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : The nitrile group undergoes nucleophilic attack due to its electron-deficient carbon. For example, in hydrolysis, use H₂SO₄ as a catalyst to form 2-Amino-2-methylpropanoic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using in-situ IR .

Q. What are the decomposition products of this compound under elevated temperatures?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with GC-MS can identify decomposition byproducts (e.g., ammonia, hydrogen cyanide). Conduct stability studies at 100–150°C in inert (N₂) vs. oxidative (air) atmospheres. Mitigate risks by storing the compound under nitrogen .

Q. How can researchers purify this compound from reaction mixtures?

  • Methodological Answer : Use fractional distillation under reduced pressure (boiling point ~113–115°C) or recrystallization in ethanol/water. For small-scale purification, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

  • Methodological Answer : Implement engineering controls: closed-system reactors, automated temperature/pressure monitoring, and scrubbers for toxic vapors (HCN). Conduct hazard operability studies (HAZOP) to identify failure points (e.g., KOH handling, exothermic reactions) .

Q. How does steric hindrance from the methyl group influence the compound’s reactivity?

  • Methodological Answer :
    The geminal methyl groups increase steric hindrance, slowing nucleophilic attacks on the nitrile. Compare reaction rates with less hindered analogs (e.g., 2-Aminopropionitrile) using kinetic experiments. Computational modeling (MD simulations) can visualize steric effects on transition states .

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2-Amino-2-methylpropanenitrile
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